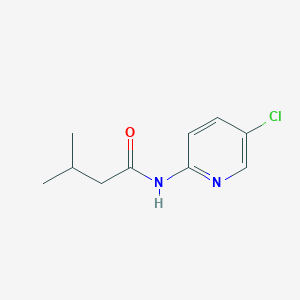![molecular formula C17H20N2O3 B5526787 (1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis process often involves ring opening followed by ring closure reactions. For instance, a related compound underwent synthesis through reactions of specific precursors, leading to the formation of a novel structure. These reactions are intricately designed to forge the desired chemical structure, utilizing strategies such as the use of specific catalysts or conditions to promote efficiency and selectivity (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Detailed molecular structure analysis of related compounds has been conducted through various methods such as spectral data and theoretical calculations at the DFT level. These analyses provide insights into the electronic structure, reactivity, and stability of the molecule. For example, the use of methods like NBO analysis helps to investigate hyperconjugative interactions and molecular stability (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs highlight the reactivity and potential applications. For instance, the formation of specific adducts through reactions with other chemicals demonstrates the compound's reactive sites and potential for further chemical modifications. These reactions can involve complex processes such as 1,3-dipolar cycloadditions, showcasing the molecule's versatility in organic synthesis (Shimada et al., 2010).
Physical Properties Analysis
The physical properties of the compound, including its thermodynamic parameters, are crucial for understanding its behavior in various conditions. Studies often calculate properties like hyperpolarizability, polarizability, and electric dipole moment at different temperatures to ascertain the compound's stability and response to environmental changes (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, particularly the compound's reactivity towards nucleophilic attacks or its interaction with specific reagents, are key to its application in synthesis. For example, local reactivity descriptors can predict the compound's behavior in reactions, aiding in the design of synthesis pathways or the development of new compounds with desired functionalities (Halim & Ibrahim, 2022).
Scientific Research Applications
Antipsychotic-like Activity of Muscarinic Receptor Ligands
Muscarinic receptor ligands with benzofuran components have shown unexpected antipsychotic-like activities. These compounds exhibit partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. Such properties suggest their potential application in the medical treatment of schizophrenia, highlighting the significance of benzofuran derivatives in developing new therapeutic agents (Bymaster et al., 1998).
Exposure and Pharmacokinetics of Industrial Chemicals
Research on the exposure and pharmacokinetics of various industrial chemicals, including those related to benzofuran compounds, provides insight into their metabolism, absorption, and potential health impacts. Studies focusing on substances like methyl tertiary butyl ether (MTBE) reveal how occupational exposure to certain chemicals can influence human health, shedding light on the importance of understanding the pharmacokinetics of new compounds (Prah et al., 2004).
Environmental Contamination and Human Exposure
Investigations into environmental contamination and human exposure to compounds with benzofuran structures can inform the assessment of their ecological and health impacts. For instance, studies on the presence of organometallic compounds like methylcyclopentadienyl manganese tricarbonyl (MMT) in gasoline and their combustion products offer insights into potential exposure risks and environmental persistence (Loranger & Zayed, 1997).
properties
IUPAC Name |
[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10-14-6-5-13(21-2)7-15(14)22-16(10)17(20)19-11-3-4-12(19)9-18-8-11/h5-7,11-12,18H,3-4,8-9H2,1-2H3/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXYYVPXRWPFCG-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3C4CCC3CNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3[C@@H]4CC[C@H]3CNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)


![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)